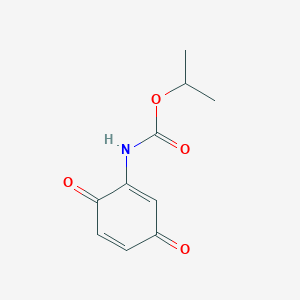![molecular formula C11H22Si B14480413 (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane CAS No. 67957-94-2](/img/structure/B14480413.png)
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[510]octan-8-yl)(trimethyl)silane is an organosilicon compound characterized by a bicyclic structure fused with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane typically involves the reaction of bicyclo[5.1.0]octane with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the trimethylsilyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted silanes
Wissenschaftliche Forschungsanwendungen
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism by which (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the bicyclic structure can provide rigidity and stability to the compound, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
Bicyclo[4.2.0]octane: A bicyclic compound with a different fusion pattern.
Bicyclo[3.3.0]octane: A highly strained bicyclic compound with unique properties.
Uniqueness
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane is unique due to its specific bicyclic structure fused with a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
67957-94-2 |
|---|---|
Molekularformel |
C11H22Si |
Molekulargewicht |
182.38 g/mol |
IUPAC-Name |
8-bicyclo[5.1.0]octanyl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10(9)11/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
LWRPXYDSPPQAGY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1C2C1CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



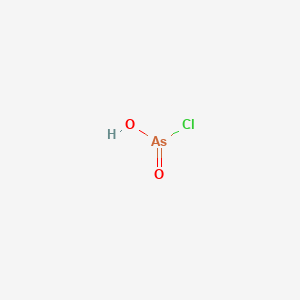
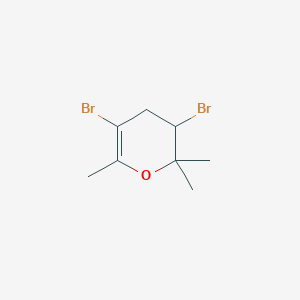
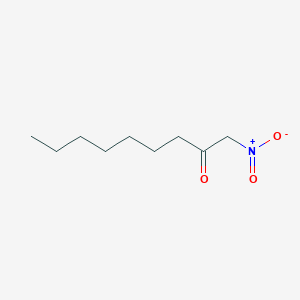

phosphane](/img/structure/B14480369.png)

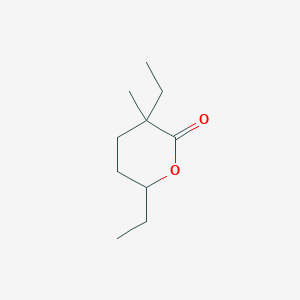
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
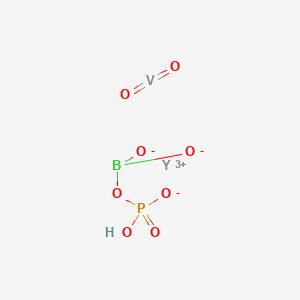
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
